1-(4-Methoxyanilino)propan-2-one;hydrochloride
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Overview
Description
1-(4-Methoxyanilino)propan-2-one;hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methoxy group attached to the aniline ring and a propan-2-one moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyanilino)propan-2-one;hydrochloride typically involves the reaction of 4-methoxyaniline with propan-2-one under acidic conditions. The hydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the mixing of reactants in a reactor, followed by the addition of hydrochloric acid. The reaction mixture is then cooled, and the product is isolated by filtration and drying.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyanilino)propan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted anilines
Scientific Research Applications
1-(4-Methoxyanilino)propan-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyanilino)propan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)ethanone
- 4-Methoxyaniline
- 1-(4-Methoxyphenyl)propan-2-one
Uniqueness
1-(4-Methoxyanilino)propan-2-one;hydrochloride is unique due to its specific structure, which combines the properties of aniline and propan-2-one. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
104401-78-7 |
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Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(4-methoxyanilino)propan-2-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-8(12)7-11-9-3-5-10(13-2)6-4-9;/h3-6,11H,7H2,1-2H3;1H |
InChI Key |
VSNXEOJRKKYVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC=C(C=C1)OC.Cl |
Origin of Product |
United States |
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